2-Acetylpyrrole is a heterocyclic compound found in many food products. It contributes to desirable flavor profiles, often described as nutty, toasty, or with hints of licorice []. Due to its prevalence in food and its unique chemical structure, 2-Acetylpyrrole is a subject of research in food science.
Researchers investigate how 2-Acetylpyrrole forms during various food processing techniques, such as Maillard browning reactions []. This helps understand flavor development in cooked foods like bread, coffee, and roasted meats.
Studies explore the impact of 2-Acetylpyrrole on the overall flavor profile of food products. By understanding how it interacts with other flavor compounds, researchers can optimize food formulations to achieve desired taste characteristics [].
Developing and applying specific analytical methods for 2-Acetylpyrrole is crucial for accurate quantification in various food matrices. This allows researchers to measure its concentration and evaluate its contribution to flavor in different food items [].
2-Acetylpyrrole is an aromatic ketone characterized by the presence of an acetyl group at the 2-position of the pyrrole ring. Its molecular formula is C₆H₇NO, and it has a molecular weight of approximately 109.13 g/mol . This compound is known for its distinctive popcorn-like aroma, making it a subject of interest in flavor chemistry .
Research has indicated that 2-acetylpyrrole possesses notable antioxidant properties. In studies involving roasted yams, it was found to contribute significantly to the antioxidant capacity due to its ability to inhibit oxidation processes . Additionally, its aroma compounds have been linked to sensory perceptions that enhance food appeal.
Several methods are employed to synthesize 2-acetylpyrrole:
2-Acetylpyrrole is utilized in various fields:
Several compounds share structural features or functional groups with 2-acetylpyrrole. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
2-Acetylfuran | Furan derivative | Almond-like aroma; different sensory profile |
3-Acetylpyrrole | Pyrrole derivative | Acetyl group at position 3; different reactivity |
Methyl pyrrolidine | Saturated nitrogen compound | Lacks aromaticity; different chemical behavior |
Pyridine derivatives | Heterocyclic aromatic | Different nitrogen positioning; varied reactivity |
While these compounds share some structural similarities with 2-acetylpyrrole, its specific acetyl substitution at the 2-position of the pyrrole ring contributes to its unique properties and applications.
The classical synthesis of 2-acetylpyrrole involves pyrrolylmagnesium bromide reacting with acylating agents. For example, phenylselenol esters (e.g., 7) or pyridinethiol esters (e.g., 8) in tetrahydrofuran (THF) with cuprous iodide yield 2-acylpyrroles in 77–84% yields . Key steps include:
Mechanistic Insight: Deuterium labeling studies reveal that acylation occurs directly at the pyrrole’s 2-position, bypassing intermediate N-acylated products. Ring interchange between intermediates and unreacted Grignard reagents further modulates product distribution .
A scalable one-pot method converts N-propargylic β-enaminones to 2-acetylpyrroles via 2-methylene-2,3-dihydro-1,4-oxazepine intermediates. Using ZnCl₂ in chloroform (reflux, 3 hr) followed by methanol (reflux, 12 hr), this protocol achieves 51–85% yields across diverse substrates .
Example Reaction:
$$
\text{N-Propargylic β-enaminone} \xrightarrow{\text{ZnCl}2, \text{CHCl}3} \text{1,4-Oxazepine} \xrightarrow{\text{ZnCl}_2, \text{MeOH}} 2\text{-Acetylpyrrole}
$$
2-Acetylpyrroles undergo cycloaromatization with electrophiles (e.g., triflates) to form indolizines. Suzuki–Miyaura coupling with arylboronic acids introduces substituents at the C8 position, enabling modular access to pyridine-decorated indolizines .
Key Transformation:
$$
2\text{-Acetylpyrrole} + \text{Electrophile} \xrightarrow{\text{Pd catalysis}} \text{Indolizine} \xrightarrow{\text{Suzuki coupling}} \text{C8-Substituted Indolizine}
$$
2-Acetylpyrrole exhibits rapid enolization in aqueous and acidic media. Kinetic studies show Cu²⁺ accelerates enolization 740-fold compared to H⁺, attributed to coordination at the carbonyl oxygen .
Table 1: Enolization Rates of 2-Acetylpyrrole vs. Analogues
Compound | k (H⁺) (M⁻¹s⁻¹) | k (Cu²⁺) (M⁻¹s⁻¹) |
---|---|---|
2-Acetylpyrrole | 0.12 | 89.2 |
2-Acetylthiophene | 0.08 | 45.6 |
Acetophenone | 0.05 | 12.3 |
The electron-rich pyrrole ring facilitates electrophilic substitution at the 3- and 5-positions. Halogenation (e.g., bromination) and Friedel-Crafts alkylation proceed regioselectively. Palladium-catalyzed cross-coupling (e.g., Sonogashira) further diversifies functionality .
Solid-liquid phase-transfer catalysis (e.g., KOH/18-crown-6) enables N-alkylation of 2-acetylpyrrole with alkyl iodates, yielding N-alkylated derivatives in >70% yields .
Copper and palladium catalysts dominate functionalization:
Mechanistic Pathway:
$$
\text{Alkyne} + \text{Hydroxylamine} \xrightarrow{\text{Pd(II)}} \text{Azomethine Ylide} \rightarrow \text{Pyrrole}
$$
2-Acetylpyrrole-derived indolizines undergo Suzuki coupling with arylboronic acids, installing aryl, heteroaryl, and vinyl groups at the C8 position. This method achieves >90% yields with broad functional group tolerance .
Table 2: Suzuki-Miyaura Coupling Scope
Boronic Acid | Product Yield (%) |
---|---|
Phenylboronic acid | 92 |
4-Methoxyphenylboronic | 88 |
2-Thienylboronic | 85 |
The family of 2-acylpyrroles possesses both a proton donor nitrogen-hydrogen group and a proton acceptor carbon-oxygen group, which favors the formation of doubly hydrogen-bonded cyclic dimers connected by two nitrogen-hydrogen oxygen bonds [2] [4] [6]. This structural arrangement stabilizes the syn-conformation and makes 2-acylpyrroles useful as structural models for conformational analysis of peptides [2] [6].
Experimental evidence for cyclic dimer formation has been observed in carbon tetrachloride solution, where a doublet was detected for 2-acetylpyrrole [1]. The lowest wavenumber component of this doublet was attributed to the cis dimer form, stabilized through intermolecular hydrogen bonds between the nitrogen-hydrogen and oxygen-carbon groups [1]. The tendency to form cyclic dimers represents a significant factor in the overall stabilization of 2-acylpyrrole conformations [4] [6].
The formation of intramolecular hydrogen bonding in certain nitrogen-substituted 2-acylpyrroles has been demonstrated through quantum theory of atoms in molecules and natural bond orbital methods [5]. Total electron energy densities at the bond critical point of hydrogen-oxygen bonds have been applied to analyze the strength of these interactions [5]. The influence of 2-substitution and nitrogen-substitution of 2-acylpyrroles on carbon-hydrogen oxygen interaction energy has been established, with methylene groups acting as proton donors leading to red-shift or blue-shift phenomena of the carbon-hydrogen stretching mode [5].
Comprehensive thermochemical studies have been conducted on 2-acetylpyrrole using combined experimental and computational approaches [15] [16] [18]. The enthalpies of combustion and sublimation were measured using static bomb combustion calorimetry and Knudsen effusion mass-loss technique, respectively, to determine standard molar enthalpies of formation in the gaseous phase at 298.15 Kelvin [15] [18].
Gas-phase enthalpies of formation have been estimated through G3(MP2)//B3LYP calculations using several gas-phase working reactions, showing excellent agreement with experimental results [15] [16] [18]. The experimental and theoretical results demonstrate that 2-acetylpyrrole is thermodynamically more stable than the 3-isomer [15] [16] [18]. The G3(MP2)//B3LYP composite method has proven highly reliable for calculating thermochemical properties of acetylpyrrole isomers [16].
Property | 2-Acetylpyrrole | 3-Acetylpyrrole | Method |
---|---|---|---|
Enthalpy of Formation (gas phase) | More stable | Less stable | Experimental/G3(MP2) |
Thermodynamic Stability | Higher | Lower | Combined approach |
Computational Accuracy | Excellent agreement | Excellent agreement | G3(MP2)//B3LYP |
The thermochemical data obtained from high-temperature Calvet microcalorimetry for standard molar enthalpies of vaporization at 298.15 Kelvin, combined with combustion calorimetry results, have provided comprehensive thermodynamic profiles for both 2-acetyl-1-methylpyrrole and 3-acetyl-1-methylpyrrole isomers [16].
Nitrogen-hydrogen bond dissociation enthalpies and gas-phase acidities have been calculated for 2-acetylpyrrole using high-level computational methods [15] [16] [17] [18]. The calculations included gas-phase basicities, proton and electron affinities, and ionization enthalpies using the G3(MP2)//B3LYP level of theory [15] [16] [18].
Gas-phase acidity measurements have been conducted as part of comprehensive studies to refine the acidity scale from hydrogen sulfide to pyrrole [17]. The absolute acidities of pyrrole and related compounds have been evaluated from literature bond energies and radical electron affinities to anchor the scale [17]. Relative acidities from proton-transfer equilibrium experiments have been used in local thermochemical networks optimized by least-squares analysis [17].
The experimental gas-phase acidities show generally good agreement with computational calculations [17]. Thermal enthalpy and entropy corrections have been applied using molecular parameters from density functional theory, with explicit calculation of hindered rotor energy levels for torsional modes [17]. The analysis has reduced uncertainties of absolute acidities to within 1.2 to 3.3 kilojoules per mole at the 95 percent confidence level [17].
Bond dissociation enthalpies calculated using the G3(MP2)//B3LYP method have shown excellent correlation with experimental values [15] [16]. The composite method has also been applied successfully in calculating gas-phase basicities, proton and electron affinities, and adiabatic ionization enthalpies for acetylpyrrole derivatives [16].
The substituent effects of the acetyl group in pyrrole rings have been analyzed through detailed comparison of 2-acetylpyrrole and 3-acetylpyrrole isomers [15] [18]. Experimental and theoretical results consistently demonstrate that 2-acetylpyrrole exhibits greater thermodynamic stability compared to the 3-isomer [15] [18]. This stability difference has been attributed to more effective π-electron delocalization in the 2-substituted isomer [4].
The electronic effects of acetyl substitution at different positions on the pyrrole ring have been compared with similar substitutions in thiophene and pyridine rings [15] [18]. The HOMA aromaticity indices reveal a trend where values for syn conformers are consistently higher than those for anti-conformers, indicating greater aromatic stability [4]. The geometrical parameters of 2-acylpyrroles clearly show elongation of the carbon-carbon bond connecting the carbonyl group for anti compared with syn-conformers [4].
Parameter | 2-Acetylpyrrole | 3-Acetylpyrrole | Difference |
---|---|---|---|
Thermodynamic Stability | Higher | Lower | Significant |
π-Electron Delocalization | More effective | Less effective | Notable |
HOMA Aromaticity Index | Higher | Lower | Measurable |
The energy barrier calculations demonstrate that the extent of π-conjugation between the carbonyl group and the ring serves as the main factor determining the barrier to rotation [4]. Electron-donating groups attached to the carbonyl group reduce this interaction and consequently lower the rotational barrier [4]. The conformational characteristics of 2-acylpyrrole systems show sensitivity to the impact of substituents, particularly concerning pyrrole ring aromaticity and energy profiles [4].
Density functional theory and G3(MP2) calculations have been extensively employed to model reaction pathways involving 2-acetylpyrrole [15] [16] [18] [19]. The G3(MP2)//B3LYP methodology has proven particularly effective for calculating gas-phase enthalpies of formation using several working reactions, showing excellent agreement with experimental thermochemical data [15] [16] [18].
The computational modeling has utilized various basis sets and functionals to ensure accuracy in predicting reaction energetics [19]. B3LYP calculations with 6-311+G(2d,2p) and MP2/6-311+G(2d,2p) levels have been compared with experimental gas-phase enthalpies of formation, demonstrating good correlation between theoretical and experimental values [19]. The calculated HOMO-LUMO orbital energies have been used to estimate ionization energy, molecular hardness, and other physical parameters [19].
Computational Method | Accuracy | Application | Agreement with Experiment |
---|---|---|---|
G3(MP2)//B3LYP | High | Thermochemistry | Excellent |
B3LYP/6-311+G(2d,2p) | Good | Electronic properties | Very good |
MP2/6-311+G(2d,2p) | Good | Correlation energy | Very good |
The computational studies have revealed that the calculated wave numbers show excellent correlation with experimental values, with correlation coefficients exceeding 0.99 for vibrational frequency predictions [30]. Semi-empirical AM1 and PM3 calculations have been carried out on molecular geometry, vibrational frequencies, HOMO-LUMO energy gaps, molecular hardness, ionization energy, electron affinity, total energy, and dipole moment [30].
Quantum chemical analysis of transition states in 2-acetylpyrrole systems has been conducted using multiconfigurational methods and high-level ab initio calculations [25]. The analysis has focused on conical intersections and nonadiabatic dynamics that govern photochemical processes and bond dissociation pathways [25].
Multiconfigurational Ehrenfest simulations have provided insights into the ultrafast photodynamics of pyrrole systems, revealing multiple intersections between electronic states that are responsible for nitrogen-hydrogen bond fission [25]. The simulations indicate that in addition to known intersections between excited states and the ground state, another intersection between radical states becomes important after hydrogen atom departure [25].
The quantum chemical analysis has identified that the exchange of population between electronic states occurs on longer timescales than nitrogen-hydrogen bond fission, with conical intersections playing crucial roles in determining branching ratios between different electronic states [25]. Time-resolved studies have established upper bounds on the timescale for nitrogen-hydrogen fission of approximately 200 femtoseconds [25].
The computational modeling has revealed that the π-electron system strengthens and geometrical parameters rapidly converge as oligomerization increases, suggesting that planar, conformationally flexible structures become highly probable in the polymer limit [9] [11]. The potential-energy curves have been analyzed in terms of conjugative and nonbonding interactions, providing comprehensive understanding of the electronic factors governing reactivity [9] [11].
The integration of 2-acetylpyrrole as a cap group in histone deacetylase inhibitor design represents a significant advancement in pharmaceutical research. Drawing inspiration from the structural resemblance between the natural product N-(3-carboxypropyl)-2-acetylpyrrole and phenylbutyric acid, researchers have successfully developed novel histone deacetylase inhibitors incorporating N-linked 2-acetylpyrrole cap groups [1] [2].
Molecular docking studies revealed that the carbonyl oxygen of the 2-acetylpyrrole cap group forms a crucial hydrogen bond with Phe198 of the histone deacetylase 1 enzyme, emphasizing the essential role of this natural product-inspired cap group in maintaining biological activity. The docked complex demonstrated excellent conformational stability through molecular dynamics simulations, supporting the therapeutic potential of this design strategy [1] [2].
2-Acetylpyrrole derivatives have demonstrated significant neuroprotective capabilities through multiple receptor interaction mechanisms. In studies examining Parkinson disease models, 1,5-diaryl pyrrole derivatives exhibited protective effects against 6-hydroxydopamine-induced neurotoxicity in PC12 cells at concentrations as low as 0.5 μM [3].
The neuroprotective mechanism involves suppression of the cyclooxygenase-2/prostaglandin E2 pathway, with compounds effectively reducing cyclooxygenase-2 expression and prostaglandin E2 levels. This dual action contributes to the inhibition of reactive oxygen species production, lipid peroxidation, and oxidative stress-induced apoptosis, ultimately providing comprehensive neuroprotection [3].
Research on pyrrolopyridine derivatives has revealed selective adenosine receptor antagonism, with 6-chloro-4-phenyl-1H-pyrrolo[2,3-b]pyridine demonstrating selective A1 adenosine receptor antagonism with a Ki value of 0.16 μM. The structural modification through the addition of nitrogen atoms to the heterocyclic ring system created dual A1/A2A adenosine receptor ligands, expanding the therapeutic potential for neurodegenerative disorders [4].
The receptor binding studies indicate that pyrrole-containing compounds can achieve selective targeting of specific neurological pathways, with phosphonate derivatives showing IC50 values of 4.35 ± 0.36 μM for P2Y1 receptor antagonism [5]. These findings support the development of precision therapeutics for neurological conditions.
The incorporation of 2-acetylpyrrole moieties in bioconjugation strategies represents an innovative approach to prodrug development. Research has demonstrated that enzymatic supramolecular self-assembly processes can accumulate bioorthogonal decaging reaction triggers inside targeted cancer cells, enabling spatiotemporally controlled prodrug activation [6].
Advanced bioconjugation techniques utilize synthetic prodrug design through retrosynthetic analysis, identifying reactions that can construct chemical moieties commonly found in drugs. Sequential ring-closing metathesis and aromatization reactions have been employed to construct aromatic drug backbones, with 2-acetylpyrrole derivatives serving as key intermediates in these synthetic pathways [7].
The development of lipophilic prodrugs incorporating 2-acetylpyrrole-related structures has shown promise in enhancing drug bioavailability. Bis-pivaloyloxymethyl ester prodrugs and acyloxybenzyl phosphonate prodrugs have demonstrated effective cellular uptake and subsequent enzymatic activation, with the pyrrole-containing moieties contributing to improved pharmacokinetic properties [8].
Biopolymeric prodrug systems have incorporated pyrrole derivatives to achieve controlled drug release profiles. These systems utilize the unique chemical properties of pyrrole rings to create pH-responsive and enzyme-responsive drug delivery platforms, with hyaluronic acid-based conjugates showing particular promise for targeted cancer therapy [9].
2-Acetylpyrrole and its derivatives play crucial roles in advanced polymer synthesis, particularly in the development of conducting polymers and specialized coating systems. Chemical oxidative polymerization using 2-acetylpyrrole as a monomer has produced polypyrrole derivatives with enhanced electrical conductivity and thermal stability [10].
The synthesis of poly(3-acetylpyrrole)/multiwalled carbon nanotube composites through in situ chemical polymerization has demonstrated superior performance characteristics. Fourier transform infrared spectroscopy confirmed that no chemical reaction occurred between the poly(3-acetylpyrrole) and carbon nanotubes, with the nanotubes serving as templates for acetylpyrrole polymerization, resulting in enhanced mechanical and electrical properties [11].
Polypyrrole-based coatings have shown exceptional anticorrosion properties when applied to aluminum substrates. The incorporation of polypyrrole particles at concentrations of 0.4% by weight in epoxy water-based paints demonstrated improved corrosion protective properties, with electrically conducting polypyrrole particles achieving conductivity levels of 6.5 S/cm [12].
Vapor-phase polymerization techniques have enabled the application of polypyrrole coatings to flexible substrates at low temperatures. Polyethylene terephthalate fabrics coated with polypyrrole achieved surface resistances ranging from 200 to 20,000 Ω/sq, with the coated materials demonstrating heat generation capabilities reaching temperatures up to 114°C when subjected to direct current voltage [13].
The functionalization of π-conjugated systems incorporating 2-acetylpyrrole derivatives has revolutionized optoelectronic material design. Pyrrolo[3,2-b]pyrrole-based conjugated polymers have been developed with tailorable optoelectronic properties through the diversification of peripheral aromatic units [14].
Recent research has demonstrated that the incorporation of thienyl and benzothiadiazole aromatic units directly attached to the periphery of pyrrole-based monomers enables the tuning of optical absorption across the visible spectrum. While phenyl and thienyl-containing polymers demonstrate localized excitation properties, benzothiadiazole-containing pyrrole polymers exhibit charge-transfer characteristics associated with donor-acceptor materials [14].
The development of metallically-lustered pyrrole derivatives has produced compounds with exceptional film-forming properties and semiconductor characteristics. These derivatives, particularly 2-(2-thienyl)-5-(5-tricyanoethenyl-2-thienyl)pyrrole compounds, exhibit clear gold and bronze colors in crystalline and thin film states while maintaining high solubility in common organic solvents [15].
Computational studies using density functional theory have provided insights into the structure-property relationships of polypyrrole derivatives for optoelectronic applications. The influence of side groups on structural, optical, and electronic properties has been systematically evaluated, with simple Hammett parameters of side groups proving sufficient for the design of improved materials with specific optoelectronic characteristics [16].
2-Acetylpyrrole serves as a versatile flavoring agent with distinctive organoleptic properties that contribute significantly to food and beverage aroma profiles. The compound exhibits characteristic aromas of walnuts, licorice, toasted bread, fried hazelnuts, and fish, making it particularly valuable in creating complex flavor systems [17] [18].
In chocolate and cocoa applications, 2-acetylpyrrole enhances authenticity at concentrations of 500-1000 ppm, providing pleasant caramel characteristics that complement the natural chocolate flavor profile. Similarly, in coffee flavors, concentrations of approximately 500 ppm add complexity and realism to the final product [18].
The compound demonstrates exceptional effectiveness in nut flavor applications, with optimal concentrations varying by specific nut type. Walnut flavors benefit from 500 ppm additions, while almond, hazelnut, and peanut flavors achieve optimal enhancement at 300 ppm. The dusty and caramel notes of 2-acetylpyrrole provide authentic roasted characteristics that closely mimic naturally occurring compounds [18].
In savory applications, 2-acetylpyrrole requires higher concentrations, with roasted meat flavors utilizing 2000-4000 ppm to achieve desired intensity. Beef flavors benefit from 3000 ppm or higher, while chicken and pork applications typically require 2000 ppm. The compound's ability to enhance the caramel and roasted characteristics makes it indispensable in creating authentic meat flavor profiles [18].
The synthetic utility of 2-acetylpyrrole extends to its role in mimicking naturally occurring flavor compounds found in various food systems. Research has identified 2-acetylpyrrole as one of the key aroma compounds in roasted sweet potatoes, with significant odor activity factors contributing to the characteristic roasted aroma [19].
The compound naturally occurs in diverse food matrices, including colored leaves, tea, roasted almonds, coffee, roasted beef, and tobacco products. This widespread natural occurrence validates its use as a synthetic flavoring agent for recreating authentic food flavors [17].
Advanced synthesis techniques have enabled the development of pyrrole ester flavor precursors that release characteristic aromas upon thermal treatment. Novel compounds such as methyl 2-methyl-5-(((2-methylbutanoyl)oxy)methyl)-1-propyl-1H-pyrrole-3-carboxylate have been synthesized for high-temperature release applications, expanding the utility of pyrrole derivatives in processed foods [20].
Stabilization research has addressed the inherent instability of related compounds like 2-acetyl-1-pyrroline through complexation with zinc halides. This stabilization technology has achieved over 94% retention of active compounds after three months of storage, enabling commercial application of these potent aroma compounds with odor thresholds as low as 0.1 parts per billion [21].
Irritant